molecular formula C7H5Cl2NO4S B2555252 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid CAS No. 338962-58-6

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid

Cat. No.: B2555252
CAS No.: 338962-58-6
M. Wt: 270.08
InChI Key: KVNKMVWBPSKPEO-UHFFFAOYSA-N
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Description

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid is a heterocyclic compound with the molecular formula C7H5Cl2NO4S and a molecular weight of 270.09 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases to facilitate the sulfonylation process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dichloro-2-pyridinyl)sulfonyl]acetic acid is unique due to its specific structural features, such as the presence of two chlorine atoms on the pyridine ring and the sulfonyl group. These features confer distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-4-1-5(9)7(10-2-4)15(13,14)3-6(11)12/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNKMVWBPSKPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)S(=O)(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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